Rojo Solvente 197

Descripción general

Descripción

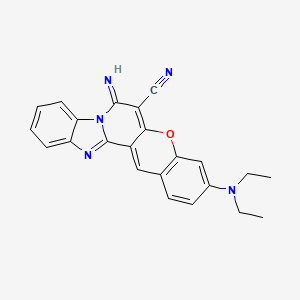

7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- is a useful research compound. Its molecular formula is C23H19N5O and its molecular weight is 381.4 g/mol. The purity is usually 95%.

The exact mass of the compound 7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Materiales Ópticos

La estructura única del cromóforo del compuesto le permite absorber y emitir luz a longitudes de onda específicas, lo que lo hace adecuado para su uso en materiales ópticos. Su longitud de onda de absorción máxima es de alrededor de 544 nm en tolueno, que se puede aprovechar en el desarrollo de filtros de luz y dispositivos fotónicos .

Tinción Biológica

En la investigación biológica, el Rojo Solvente 197 se puede utilizar para teñir tejidos y células. Su capacidad para unirse a estructuras biológicas específicas lo convierte en una herramienta valiosa para el análisis microscópico, ayudando a los investigadores a visualizar los componentes celulares con claridad .

Sensores Químicos

Debido a sus propiedades sensibles a la luz, el this compound se puede incorporar en sensores químicos. Estos sensores pueden detectar cambios en el medio ambiente mediante la observación de cambios en los espectros de absorción o emisión del compuesto, lo que puede indicar la presencia de productos químicos específicos o cambios en los niveles de pH .

Monitoreo Ambiental

Los investigadores pueden utilizar el this compound en el monitoreo ambiental para rastrear la presencia de contaminantes. Su sensibilidad a varios factores ambientales significa que puede servir como un indicador de los niveles de contaminación en muestras de agua o suelo .

Fabricación de Tinta

El this compound también se utiliza en la producción de tintas para impresoras y bolígrafos. Su solubilidad y estabilidad bajo la exposición a la luz lo convierten en un pigmento ideal para crear tintas duraderas y vívidas .

Ciencias Forenses

En las ciencias forenses, el this compound se puede aplicar en la detección de huellas dactilares latentes. El tinte puede adherirse a los residuos grasos que dejan los dedos, lo que permite una mayor visibilidad bajo condiciones de iluminación específicas .

Terapia Fotodinámica

Si bien no es una aplicación principal, existe la posibilidad de que el this compound se explore en el campo de la terapia fotodinámica (PDT). Sus propiedades activadas por la luz podrían aprovecharse para desarrollar tratamientos que apunten a las células cancerosas, aunque esto requeriría una investigación exhaustiva para garantizar la seguridad y la eficacia .

Safety and Hazards

According to the Classification and Labelling Inventory from ECHA, this compound is classified as Skin Sensitizer 1, with the hazard statement code H317, which means it may cause an allergic skin reaction . General protective measures include avoiding breathing dust, avoiding contact with eyes and skin, and washing hands before breaks and at the end of work .

Mecanismo De Acción

Target of Action

Solvent Red 197 is primarily used as a dye, with its main targets being various types of materials including plastics, PS, ABS, PMMA, PC, PET, polymer, fiber, rubber, wax, oil, lubricant, fuel, gasoline, candle, paint, and printing inks . It imparts a brilliant red color to these materials.

Mode of Action

The compound interacts with its targets by adhering to their surfaces and integrating into their structures. The exact nature of this interaction depends on the specific material and its properties. The resulting change is a visible alteration in the color of the target material .

Pharmacokinetics

It is known to be a solid at room temperature and has a predicted boiling point of 557.8±60.0 °C . It is also predicted to have a density of 1.33±0.1 g/cm3 .

Result of Action

The primary result of Solvent Red 197’s action is a change in the color of the target material. This can enhance the aesthetic appeal of the material, or serve functional purposes such as increasing visibility or indicating specific conditions .

Action Environment

The action of Solvent Red 197 can be influenced by various environmental factors. For instance, it is known to be light-sensitive , suggesting that its stability and efficacy could be affected by exposure to light. Moreover, it has good heat stability, able to withstand temperatures up to 300°C , making it suitable for use in high-temperature environments.

Análisis Bioquímico

Biochemical Properties

7H-1Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with specific enzymes, altering their activity and thus affecting metabolic pathways. For instance, this compound can inhibit certain enzymes involved in cellular respiration, leading to changes in energy production within cells. Additionally, it interacts with proteins involved in signal transduction, modulating cellular responses to external stimuli.

Cellular Effects

The effects of 7H-1Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- on various cell types are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways that control cell growth and differentiation. It also affects gene expression by binding to transcription factors or DNA, leading to changes in the production of specific proteins. Furthermore, its impact on cellular metabolism includes altering the rates of glycolysis and oxidative phosphorylation, which are crucial for energy production.

Molecular Mechanism

At the molecular level, 7H-1Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or directly binding to DNA. These molecular interactions lead to changes in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7H-1Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 7H-1Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

7H-1Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism. It also affects the levels of key metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide, which are essential for cellular energy production.

Transport and Distribution

The transport and distribution of 7H-1Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the nucleus, where it can interact with DNA and transcription factors, or into the mitochondria, affecting energy production.

Subcellular Localization

The subcellular localization of 7H-1Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, affecting cellular respiration. The localization of this compound within cells determines its specific effects on cellular processes and functions.

Propiedades

IUPAC Name |

17-(diethylamino)-11-imino-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O/c1-3-27(4-2)15-10-9-14-11-16-21(29-20(14)12-15)17(13-24)22(25)28-19-8-6-5-7-18(19)26-23(16)28/h5-12,25H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFIDVQMNRVEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C3C(=C(C(=N)N4C3=NC5=CC=CC=C54)C#N)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068750 | |

| Record name | 7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52372-39-1 | |

| Record name | Solvent Red 197 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52372-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-(1)Benzopyrano(3',2':3,4)pyrido(1,2-a)benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052372391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(diethylamino)-7-imino-7H-[1]benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Diethylamino)-7-imino-7H-benzo[4,5]imidazo[1,2-a]chromeno[3,2-c]pyridine-6-carbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34HKH79XFH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octahydro-1h-cyclopenta[b]pyridine](/img/structure/B1294527.png)

![3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1294529.png)

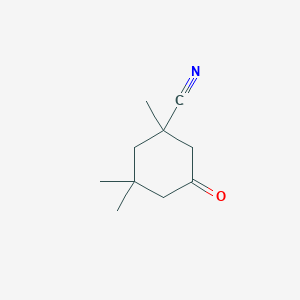

![2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1294538.png)